molecular formula C12H17NO B13204813 3-(4-Methoxyphenyl)-4-methylpyrrolidine

3-(4-Methoxyphenyl)-4-methylpyrrolidine

Cat. No.: B13204813
M. Wt: 191.27 g/mol
InChI Key: GZPRGMVOOWZOTQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-4-methylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Substitution with 4-Methoxyphenyl Group:

    Methylation: The methyl group can be introduced via alkylation using a methylating agent like methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the aromatic ring or the pyrrolidine ring, potentially leading to hydrogenated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Hydrogenated derivatives of the aromatic ring or pyrrolidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-methylpyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Shares the 4-methoxyphenyl group but differs in the amine structure.

    4-Methoxyphenylpiperazine: Contains a piperazine ring instead of a pyrrolidine ring.

    4-Methoxyphenylacetic Acid: Features the 4-methoxyphenyl group attached to an acetic acid moiety.

Uniqueness: 3-(4-Methoxyphenyl)-4-methylpyrrolidine is unique due to its specific combination of the pyrrolidine ring with the 4-methoxyphenyl group and a methyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-7-13-8-12(9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

GZPRGMVOOWZOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=C(C=C2)OC

Origin of Product

United States

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